molecular formula C7H11FO4 B13418042 1-Fluoromethyl-1,2-ethanediol diacetate CAS No. 62522-74-1

1-Fluoromethyl-1,2-ethanediol diacetate

Cat. No.: B13418042
CAS No.: 62522-74-1
M. Wt: 178.16 g/mol
InChI Key: XRWIXJZTLMBJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Fluoromethyl-1,2-ethanediol diacetate typically involves the reaction of 1,2-ethanediol with acetic anhydride in the presence of a fluorinating agent. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the acetylation and fluorination processes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoromethyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoromethyl-1,2-ethanediol diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoromethyl-1,2-ethanediol diacetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

1-Fluoromethyl-1,2-ethanediol diacetate can be compared with similar compounds such as:

    1,2-Diacetoxyethane: Lacks the fluorine atom, resulting in different reactivity and applications.

    Fluorodeoxyglycerol: Contains a fluorine atom but differs in the acetylation pattern.

    1,2-Ethanediol diacetate: Similar structure but without the fluorine atom, leading to different chemical properties. The presence of the fluorine atom in this compound makes it unique, providing distinct chemical and physical properties that are valuable in various applications.

Properties

CAS No.

62522-74-1

Molecular Formula

C7H11FO4

Molecular Weight

178.16 g/mol

IUPAC Name

(2-acetyloxy-3-fluoropropyl) acetate

InChI

InChI=1S/C7H11FO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3

InChI Key

XRWIXJZTLMBJOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CF)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.